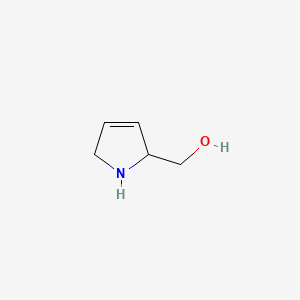

2,5-dihydro-1H-pyrrol-2-ylmethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dihydro-1H-pyrrol-2-ylmethanol is an organic compound with the molecular formula C5H9NO It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Dihydro-1H-pyrrol-2-ylmethanol can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of bismuth nitrate pentahydrate . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dihydro-1H-pyrrol-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid, while reduction could produce 2,5-dihydro-1H-pyrrol-2-ylmethane.

Aplicaciones Científicas De Investigación

2,5-Dihydro-1H-pyrrol-2-ylmethanol has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,5-dihydro-1H-pyrrol-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrole: A basic structure similar to 2,5-dihydro-1H-pyrrol-2-ylmethanol but lacks the hydroxymethyl group.

2,5-Dihydro-1H-pyrrole-2-carboxylate: Another derivative of pyrrole with a carboxylate group instead of a hydroxymethyl group.

Uniqueness

This compound is unique due to its hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to other pyrrole derivatives. This functional group allows for additional chemical modifications and interactions, making it a valuable compound in various research applications.

Actividad Biológica

2,5-Dihydro-1H-pyrrol-2-ylmethanol is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its molecular formula C5H11NO. It features a hydroxymethyl group, which is believed to play a crucial role in its biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to diverse derivatives with potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as a ligand for various receptors or enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alterations in cellular signaling pathways, which are critical in processes like cell proliferation and apoptosis .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that this compound effectively reduced fungal colony counts in infected tissues of mice, suggesting its potential as an antifungal agent. In particular, doses above 100 mg/kg body weight showed a marked decrease in colony-forming units (CFU) in lung, liver, and kidney tissues infected with Aspergillus fumigatus, leading to a 60% increase in survival rates among treated subjects .

| Study | Organism | Dose (mg/kg) | Effect |

|---|---|---|---|

| Study 1 | Aspergillus fumigatus | 200 | 60% increased survival rate |

| Study 2 | Various fungi | >100 | Decreased CFU in lung/liver/kidney |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Compounds related to this structure have been evaluated for their ability to inhibit estrogen receptor (ER)-mediated transcription in breast cancer cells. For instance, derivatives of pyrrole were found to inhibit the transcriptional activity stimulated by 17β-estradiol (E2) without affecting other hormonal pathways. This selective action suggests that such compounds could be developed into targeted therapies for ER-positive breast cancers .

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

- Antifungal Efficacy : In a controlled study involving infected mice treated with the compound at varying doses, significant reductions in fungal infections were observed alongside improved survival rates.

- Anticancer Properties : Research on related compounds indicated potent antitumoral effects against ER-positive breast cancer cells. These compounds induced apoptosis and blocked cell cycle progression at specific phases (sub-G1 and G0/G1), showcasing their potential as therapeutic agents .

Propiedades

IUPAC Name |

2,5-dihydro-1H-pyrrol-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h1-2,5-7H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJCTHAQPCGMBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.